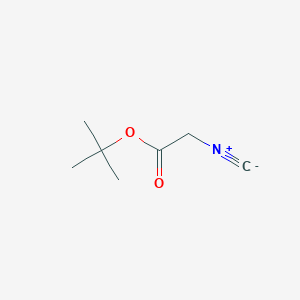tert-Butyl isocyanoacetate
CAS No.: 2769-72-4
Cat. No.: VC1992812
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2769-72-4 |
|---|---|
| Molecular Formula | C7H11NO2 |
| Molecular Weight | 141.17 g/mol |
| IUPAC Name | tert-butyl 2-isocyanoacetate |
| Standard InChI | InChI=1S/C7H11NO2/c1-7(2,3)10-6(9)5-8-4/h5H2,1-3H3 |
| Standard InChI Key | IQSYKHVFMYGJER-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)C[N+]#[C-] |
| Canonical SMILES | CC(C)(C)OC(=O)C[N+]#[C-] |
Introduction
Basic Identification and Chemical Structure
tert-Butyl isocyanoacetate (CAS Registry Number: 2769-72-4) is characterized by the molecular formula C₇H₁₁NO₂ and a molecular weight of 141.168 g/mol . The compound features a tert-butyl ester group connected to an isocyanoacetate moiety, with the functional isocyano (-NC) group being a defining characteristic of this molecule. The structural representation highlights the carbon-nitrogen triple bond that distinguishes isocyanides from other nitrogen-containing functional groups.
Nomenclature and Synonyms
The compound is known by several names in chemical literature and commercial catalogs:
| Systematic Name | Common Names and Synonyms |
|---|---|
| tert-Butyl 2-isocyanoacetate | T-butyl isocyanoacetate |
| tert-Butylisocyanoacetate | |
| 2-Isocyano Acetic Acid Tert-Butyl Ester | |
| Acetic acid, 2-isocyano-, 1,1-dimethylethyl ester | |
| CNCH₂COOt-Bu |
Table 1: Nomenclature variations for tert-Butyl isocyanoacetate
Physical and Chemical Properties
tert-Butyl isocyanoacetate exists as a colorless liquid under standard conditions with distinctive physical properties that influence its handling, storage, and application in chemical synthesis.
Key Physical Properties
| Property | Value | Reference |
|---|---|---|
| Physical State | Colorless liquid | |
| Density | 0.97 g/mL at 20°C | |
| Boiling Point | 50°C at 0.1 mm Hg | |
| Flash Point | 82°C | |
| Refractive Index | n20/D 1.422 | |
| Recommended Storage Temperature | -20°C |
Table 2: Physical properties of tert-Butyl isocyanoacetate
Chemical Reactivity
The reactivity of tert-Butyl isocyanoacetate is primarily dictated by the isocyano functional group (-NC) and the tert-butyl ester moiety. The isocyano group contains a divalent carbon with a lone pair of electrons, making it:
-
Nucleophilic at the carbon atom
-
Capable of coordination with transition metals
-
Susceptible to addition reactions across the C≡N bond
-
Reactive in multicomponent coupling reactions
The tert-butyl ester group provides:
-
Steric hindrance that can influence reaction pathways
-
Protection for the carboxylic acid functionality
-
Susceptibility to acid-catalyzed cleavage for protecting group removal
Synthesis Methods
While the search results don't provide specific synthesis methods for tert-Butyl isocyanoacetate, we can outline potential synthetic routes based on general isocyanide chemistry:
Applications in Organic Synthesis
tert-Butyl isocyanoacetate serves as a versatile building block in organic synthesis, participating in numerous transformation pathways:
Multicomponent Reactions
The isocyano group makes tert-Butyl isocyanoacetate particularly valuable in multicomponent reactions, including:
-
Passerini reactions for the synthesis of α-acyloxy carboxamides
-
Ugi reactions leading to α-acylamino amides
-
Preparation of heterocyclic compounds through cyclization reactions
Pharmaceutical Applications
The compound functions as a precursor in the synthesis of various bioactive molecules:
-
Peptide mimetics containing non-natural amino acid derivatives
-
Heterocyclic scaffolds found in pharmaceutical compounds
-
Building blocks for peptidomimetic drug development
| Hazard Type | Classification | Symbol |
|---|---|---|
| Acute Toxicity | Harmful if swallowed (H302) | GHS07 |
| Harmful if inhaled (H332) | ||
| Signal Word | Warning |
Table 3: Hazard classification of tert-Butyl isocyanoacetate
Analytical Characterization
Spectroscopic Properties
The structural confirmation and purity assessment of tert-Butyl isocyanoacetate typically employ several spectroscopic methods:
-
Infrared Spectroscopy (IR):
-
Characteristic C≡N stretching absorption around 2150-2250 cm⁻¹
-
Ester C=O stretching around 1730-1750 cm⁻¹
-
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR shows characteristic signals for:
-
tert-Butyl group (singlet around δ 1.45-1.50 ppm)
-
Methylene protons adjacent to the isocyano group (singlet around δ 4.0-4.2 ppm)
-
-
-
Mass Spectrometry (MS):
-
Molecular ion peak at m/z 141
-
Fragmentation pattern showing loss of the tert-butyl group (m/z 85)
-
Comparative Analysis with Related Compounds
Although tert-Butyl isocyanoacetate has its unique properties and applications, understanding its relationship to similar compounds provides valuable context:
Comparison with Other Isocyanoacetates
| Compound | Molecular Weight | Key Differences | Applications |
|---|---|---|---|
| Methyl isocyanoacetate | 99.08 g/mol | Lower steric hindrance; more reactive | General isocyanide chemistry; more susceptible to hydrolysis |
| Ethyl isocyanoacetate | 113.11 g/mol | Intermediate steric properties | Widely used in multicomponent reactions |
| tert-Butyl isocyanoacetate | 141.17 g/mol | Highest steric hindrance; selective reactivity | Selective transformations; acid-labile protecting group |
Table 4: Comparative analysis of different isocyanoacetate esters
Current Research Trends and Future Directions
The continued exploration of tert-Butyl isocyanoacetate in chemical research focuses on several promising areas:
-
Development of novel multicomponent reactions for complex molecule synthesis
-
Application in flow chemistry for continuous processing of pharmaceuticals
-
Investigation of catalytic transformations for stereoselective reactions
-
Exploration of new protecting group strategies in peptide synthesis
-
Design of functionalized materials through isocyanide chemistry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume